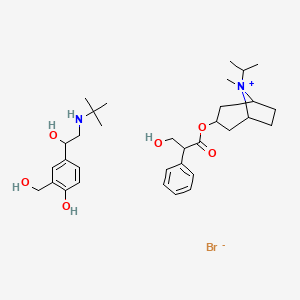
Duovent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duovent is a combination medication consisting of ipratropium bromide and fenoterol hydrobromide. It is primarily used as a bronchodilator to relieve bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma . Ipratropium bromide is an anticholinergic agent, while fenoterol hydrobromide is a beta2-adrenergic agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ipratropium Bromide: Ipratropium bromide is synthesized from atropine through a series of chemical reactions.
Fenoterol Hydrobromide: Fenoterol hydrobromide is synthesized through the reaction of fenoterol with hydrobromic acid.
Industrial Production Methods
The industrial production of Duovent involves the large-scale synthesis of both ipratropium bromide and fenoterol hydrobromide, followed by their combination in specific ratios to form the final product. The production process ensures the purity and stability of the active ingredients .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Both ipratropium bromide and fenoterol hydrobromide can undergo oxidation reactions under certain conditions.
Reduction: These compounds are generally stable and do not undergo significant reduction reactions.
Substitution: Ipratropium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Duovent has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology . Some of its key applications include:
Respiratory Research: This compound is extensively used in studies related to respiratory diseases such as asthma and COPD.
Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in the body.
Drug Interactions: Studies on the interactions of this compound with other medications provide insights into its safety and efficacy.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Duovent is often compared with other bronchodilator combinations such as Combivent and Berodual .
This compound’s unique combination of ipratropium bromide and fenoterol hydrobromide provides a synergistic effect, making it highly effective in managing bronchospasm .
Eigenschaften
CAS-Nummer |
438627-66-8 |
|---|---|
Molekularformel |
C33H51BrN2O6 |
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.C13H21NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;4-6,12,14-17H,7-8H2,1-3H3;1H/q+1;;/p-1 |
InChI-Schlüssel |
FYTIZSKUAAWPPR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


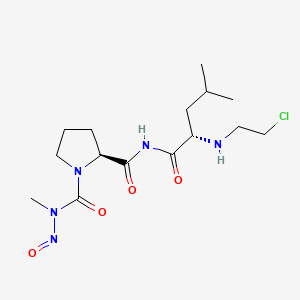
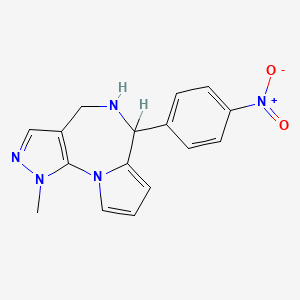

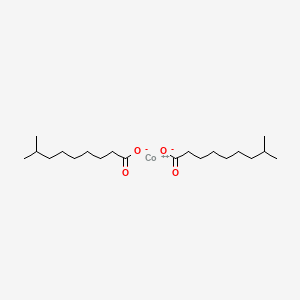
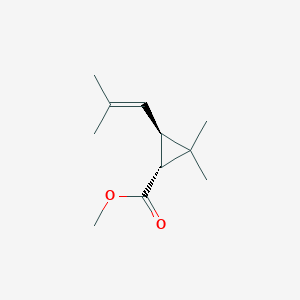


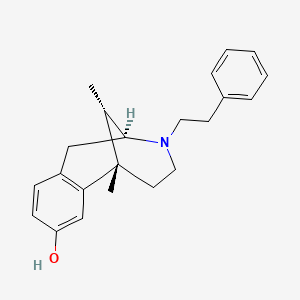
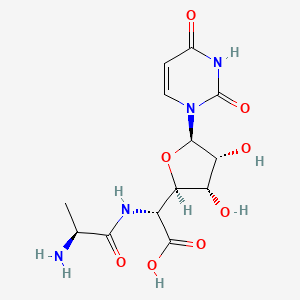
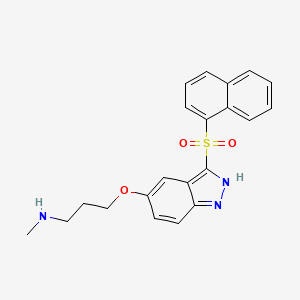

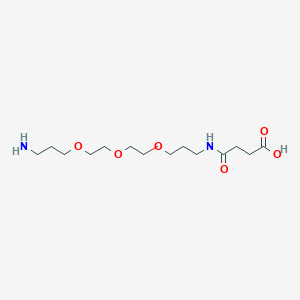
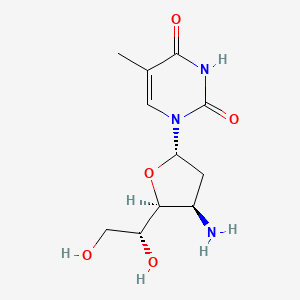
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
